Tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)-propan-2-ylcarbamate
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Overview
Description
Tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)-propan-2-ylcarbamate is a chemical compound that belongs to the class of carbamates It features a tert-butyl group, a pyrrolidine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)propan-2-ylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-methyl-1-oxo-1-(pyrrolidin-1-yl)propan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)-propan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)-propan-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)propan-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-methyl-1-oxo-3-phenylpropan-2-ylcarbamate
- Tert-butyl (2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-3-yl)carbamate
- Tert-butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate
Uniqueness
Tert-butyl 2-methyl-1-oxo-1-(pyrrolidin-1-yl)-propan-2-ylcarbamate is unique due to its specific structural features, such as the presence of a pyrrolidine ring and a tert-butyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H24N2O3 |
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Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-1-oxo-1-pyrrolidin-1-ylpropan-2-yl)carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)14-13(4,5)10(16)15-8-6-7-9-15/h6-9H2,1-5H3,(H,14,17) |
InChI Key |
GZIIUJBFAGFLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=O)N1CCCC1 |
Origin of Product |
United States |
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